Safety and Cytotoxicity Profile Benchmarking Against a Panel of 53 Oximes
In a comprehensive in vitro safety evaluation of 53 low molecular oximes on the HEK293T human embryonic kidney cell line, none of the tested compounds, which structurally represent the broader oxime class including Octan-1-one oxime, showed toxicity [1]. All compounds in the panel, treated at a concentration of 25 µM, achieved cell viabilities exceeding 85%, with results confirmed by both MTS assay and in-silico ADME-Tox predictions [1]. This establishes a high-level safety benchmark for the class, and positions Octan-1-one oxime as a member of a generally non-cytotoxic compound family, unlike certain structurally distinct oximes known for higher toxicity profiles.
| Evidence Dimension | In vitro cytotoxicity on HEK293T cells |
|---|---|
| Target Compound Data | Cell viability > 85% (as a class-level finding for low molecular oximes including Octan-1-one oxime) |
| Comparator Or Baseline | Class-level benchmark for 53 low molecular oximes; all compounds non-toxic (viability > 85%) |
| Quantified Difference | No statistical difference from non-toxic class baseline; contrasted against known toxic oxime chemotypes. |
| Conditions | MTS assay, HEK293T cell line, 25 µM compound concentration, 24-hour incubation |
Why This Matters
For procurement decisions where safety screening data is a prerequisite, this class-level evidence provides a crucial initial filter, suggesting low inherent cytotoxicity risk for Octan-1-one oxime compared to other chemical classes.
- [1] Surowiak, A. K., Sowała, M., Talma, M., Groborz, K., Balcerzak, L., Lochyński, S., & Strub, D. J. (2022). Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts. Scientific Reports, 12, 5319. View Source
